2-Isopropyl-2H-isoindole

Description

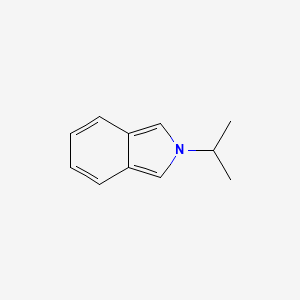

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-propan-2-ylisoindole |

InChI |

InChI=1S/C11H13N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-9H,1-2H3 |

InChI Key |

DYPHFTYWFCYOOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C2C=CC=CC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isopropyl 2h Isoindole and Analogous N Substituted Isoindoles

Direct Ring Closure Reactions for Isoindole Core Construction

The direct construction of the isoindole core is a primary strategy for synthesizing N-substituted derivatives. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

Cyclization of Alkynes under Catalytic Conditions

The cyclization of appropriately substituted alkynes serves as a powerful tool for constructing the isoindole framework. ua.es Transition metal catalysts, particularly gold and copper, have proven effective in promoting these transformations. For instance, gold(III) chloride can catalyze the intermolecular hydroamination of alkynes, leading to the formation of isoindoles through a 5-exo-dig cyclization followed by isomerization. ua.es Similarly, copper(I) has been employed to catalyze the reaction between α-azido carbonyl compounds and alkynes, which proceeds through a cascade of reactions to yield highly substituted isoindoles. acs.org

A notable gold-catalyzed process involves the cycloisomerization of 2-ethynylbenzyl-sulfonamides. This reaction, followed by a rsc.orgnih.gov-hydride shift, generates the isoindole intermediate, which can be trapped in a one-pot cascade reaction with dienophiles like N-phenylmaleimide. chim.it

Table 1: Catalytic Cyclization of Alkynes for Isoindole Synthesis

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| AuCl3 | Alkynes and amines | N-substituted isoindoles | ua.es |

| Cu(I) | α-Azido carbonyls and alkynes | Substituted isoindoles | acs.org |

| Ph3PAuNTf2 | 2-Ethynylbenzyl-sulfonamides | Isoindole intermediates | chim.it |

Intermolecular Condensation Reactions, including Rhodium-Catalyzed Approaches

Intermolecular condensation reactions provide a versatile route to the isoindole nucleus. wisdomlib.org Rhodium catalysts, in particular, have enabled the efficient synthesis of isoindole derivatives through multicomponent reactions. One such strategy involves a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. This process activates multiple C-H and N-H bonds, leading to the formation of one new C-C and two new C-N bonds, resulting in good to very high yields of isoindoles. rsc.org

Another rhodium-catalyzed approach involves the intermolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters, which furnishes isoindoles in very good yields. wisdomlib.org The proposed mechanism involves the nucleophilic attack of the azide (B81097) onto a rhodium carbenoid, followed by nitrogen gas release and tautomerization. wisdomlib.org

Table 2: Intermolecular Condensation for Isoindole Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Rhodium complex | Diarylimines, vinyl ketones, amines | Multicomponent dehydrogenative annulation | rsc.org |

| Rhodium complex | Benzyl azides, α-aryldiazoesters | High yields, involves rhodium carbenoid intermediate | wisdomlib.org |

1,3-Dipolar Cycloadditions in Isoindole Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, including the isoindole system. thieme-connect.comthieme-connect.com This method often involves the reaction of an azide with an alkene. Specifically, α-azido carbonyl compounds that contain a 2-alkenylaryl group at the α-position can undergo intramolecular 1,3-dipolar cycloaddition to form isoindoles. acs.orgthieme-connect.com The reaction proceeds by heating the azide, which leads to the formation of a triazoline intermediate. Subsequent elimination of nitrogen and a rsc.orgnih.gov-H shift yields the final isoindole product. ua.es

An iodine-induced 1,3-dipolar cycloaddition has also been developed for the synthesis of benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters. acs.orgnih.gov This one-pot protocol proceeds in good to excellent yields. acs.orgnih.gov

Table 3: 1,3-Dipolar Cycloaddition in Isoindole Synthesis

| Precursors | Key Reaction | Product | Reference |

|---|---|---|---|

| α-Azido carbonyls with a 2-alkenylaryl moiety | Intramolecular azide-alkene cycloaddition | Substituted isoindoles | ua.esthieme-connect.com |

| Quinones and N-substituted amino esters | Iodine-induced 1,3-dipolar cycloaddition | Benzo[f]isoindole-1,3-dicarboxylates | acs.orgnih.gov |

Intramolecular α-Arylation of Amino Esters

The palladium-catalyzed intramolecular α-arylation of α-amino acid esters has emerged as a valuable methodology for the synthesis of substituted isoindole and isoindoline (B1297411) derivatives. rsc.orgnih.govrsc.org This reaction allows for the construction of the isoindole core from readily available amino acids. figshare.com By carefully selecting the reaction conditions, it is possible to selectively synthesize either isoindole-1-carboxylic acid esters or the corresponding isoindolines. nih.gov The process involves the intramolecular coupling of an aryl halide with an ester enolate, and the resulting isoindole can be further utilized in reactions such as Diels-Alder cycloadditions to create more complex molecular frameworks. rsc.org

Table 4: Intramolecular α-Arylation for Isoindole Synthesis

| Catalyst | Substrates | Product | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(0) | α-Amino acid esters with aryl halide moiety | Isoindole-1-carboxylic acid esters | Selective synthesis possible | rsc.orgnih.govrsc.org |

| Palladium(0) | α-Amino acid esters with aryl halide moiety | Isoindoline carboxylic acid esters | Selective synthesis possible | nih.govfigshare.com |

Transformations from Precursor Heterocycles

Another significant approach to N-substituted isoindoles involves the modification of pre-existing heterocyclic systems. Aromatization of a saturated or partially saturated precursor is a common and effective strategy.

Aromatization of Isoindolines

The aromatization of isoindolines is a general and widely used method for the synthesis of isoindoles. ua.es Isoindolines, which are the saturated analogs of isoindoles, can be prepared through various cyclization strategies. unipi.it Once formed, these N-substituted isoindolines can be dehydrogenated to yield the corresponding isoindoles. ua.es For example, flash vacuum pyrolysis of N-substituted isoindolines has been traditionally used, where the product is generated at high temperatures and trapped in a cooled environment. wisdomlib.org More recently, methods involving dehydrogenation followed by in situ C-H arylation have been developed, allowing for the synthesis of diarylated isoindoles from isoindoline precursors. ua.es

Table 5: Aromatization of Isoindolines

| Method | Precursor | Product | Conditions | Reference |

|---|---|---|---|---|

| Flash Vacuum Pyrolysis | N-substituted isoindoline | Isoindole | High temperature, low pressure | wisdomlib.org |

| Dehydrogenation/C-H Arylation | N-substituted isoindoline | Diarylated isoindoles | Catalytic | ua.es |

Routes from Phthalimidines and Related Compounds

The synthesis of isoindoles from phthalimidine precursors represents a significant pathway to this heterocyclic system. Phthalimidines, which are essentially reduced forms of phthalimides, can be converted into isoindole derivatives through various chemical transformations. One documented approach involves the reaction of N-substituted phthalimidines with Vilsmeier-reagent (a mixture of phosphorus oxychloride and dimethylformamide), which can lead to the formation of halogen-formyl-isoindoles. researchgate.net The reaction can be controlled to isolate intermediate isoindolenine salts. researchgate.net This method highlights the transformation of a lactam (the phthalimidine) into the aromatic pyrrole (B145914) ring of the isoindole. The synthesis of isoindoles from related compounds like isoindolines is also a well-established method, often involving aromatization through oxidation or elimination reactions. researchgate.netresearchgate.net

Derivatization from ortho-Disubstituted Benzenes

A fundamental and versatile approach to constructing the isoindole ring system begins with appropriately functionalized ortho-disubstituted benzenes. researchgate.netthieme-connect.de This strategy relies on building the heterocyclic portion of the molecule onto a pre-existing benzene (B151609) ring that has two adjacent substituents poised for cyclization.

A common method involves the use of ortho-dicarbonyl compounds. For instance, the condensation of a 1,2-diacyl-substituted benzene with ammonia (B1221849) can yield 1,1-disubstituted 1H-isoindoles. thieme-connect.de However, when primary amines, such as isopropylamine (B41738), are used instead of ammonia, the reaction often leads to more complex mixtures containing 2H-isoindole species. thieme-connect.de

Another notable example is the preparation of N-propargyl-substituted isoindolines from an ortho-disubstituted benzene and propargylamine. These isoindolines can then undergo a retro-ene reaction at high temperatures to yield the corresponding 2H-isoindole. thieme-connect.de The strategic placement of reactive groups on the benzene ring is crucial, and the choice of reaction sequence is dictated by the directing effects of these substituents. libretexts.org

Synthetic Pathways from Pyrroles

While less common than building the pyrrole ring onto a benzene precursor, it is possible to synthesize isoindoles starting from pyrrole derivatives. These methods typically involve the annulation of a benzene ring onto a pre-existing pyrrole core. researchgate.net Such strategies are part of the broader field of synthesizing fused heterocyclic systems. For instance, N-substituted pyrroles can be synthesized through various means, such as the Paal-Knorr condensation, which involves reacting a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgresearchgate.net More advanced methods for pyrrole synthesis include transition metal-free reactions of secondary alcohols with aminoalcohols and metal-catalyzed cycloisomerization of alkynyl imines. organic-chemistry.org These pre-formed pyrroles could then, in principle, undergo further reactions, like cycloadditions, to build the fused benzene ring, leading to the isoindole skeleton.

Strategies Utilizing o-Phthalaldehyde (B127526) as a Building Block

o-Phthalaldehyde (OPA) is a highly versatile and common starting material for the synthesis of N-substituted isoindoles due to its two adjacent aldehyde functionalities, which are primed for condensation reactions. chemicalbook.com

Strecker Reaction for 1-Cyano-2-Substituted Isoindoles

A particularly efficient method for producing 1-cyano-2-substituted-isoindoles involves a Strecker-type reaction with o-phthalaldehyde and a primary amine. oup.comoup.com This reaction provides a direct route to isoindoles functionalized at the 1-position with a nitrile group.

The typical procedure involves reacting o-phthalaldehyde with a primary amine (like isopropylamine to target the specific compound of interest) in an aqueous solution, often in the presence of sodium bisulfite. oup.com The subsequent addition of potassium cyanide initiates the cyclization and formation of the α-aminonitrile within the heterocyclic structure, yielding the 1-cyano-2-substituted isoindole. oup.comtandfonline.com The reaction is generally carried out under a nitrogen atmosphere to prevent oxidation and improve yields, which can range from 33% to 86% depending on the amine used. oup.com

Table 1: Synthesis of 1-Cyano-2-Substituted-Isoindoles via Strecker Reaction oup.com

| Amine (Substituent) | Yield (%) |

|---|---|

| Isopropylamine | 33% |

| Benzylamine | 86% |

| 2-Phenethylamine | 79% |

| 3-Phenylpropylamine | 75% |

| (S)-(-)-1-Phenylethylamine | 76% |

Data derived from a study on the Strecker reaction using o-phthalaldehyde. oup.com

Condensation Reactions with Primary Amines and Thiols, Emphasizing Steric Stabilization

The reaction of o-phthalaldehyde with primary amines in the presence of a thiol is a cornerstone of isoindole synthesis and is widely used in fluorescence analysis. chemicalbook.comosti.govescholarship.org This three-component condensation results in the formation of a 1-alkylthio-2-alkyl-substituted isoindole. escholarship.org

The established mechanism suggests that the primary amine first reacts with OPA, after which a thiol adds to form the fluorescent isoindole product. osti.govescholarship.org The stability of the resulting isoindole is a critical factor, as these compounds can be prone to degradation. nih.gov Research has shown that increasing the steric bulk of the substituents on the isoindole ring system can significantly enhance its stability. nih.gov For example, using a bulkier primary amine or a more substituted thiol can lead to a more robust isoindole derivative. This steric stabilization is crucial for isolating and utilizing these compounds. The choice of thiol can also influence stability; for instance, 3-mercapto-1-propanol (B27887) has been reported to be a superior reagent compared to 2-mercaptoethanol (B42355) for generating stable fluorogenic isoindoles. nih.gov

Metal-Catalyzed and Specialized Synthetic Approaches

Modern organic synthesis has introduced a variety of metal-catalyzed methods for constructing the isoindole nucleus, offering high efficiency and selectivity. researchgate.net These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Transition metals such as rhodium, palladium, and gold have been prominently featured in these synthetic advancements:

Rhodium (Rh): Rh(III)-catalyzed C-H bond activation has been developed for the synthesis of fused 2H-isoindole scaffolds. researchgate.netnih.gov One such method involves the reaction of oxadiazolones with diazo compounds, proceeding through a cascade of C-H activation, annulation, and acyl migration. nih.gov Other rhodium-catalyzed reactions include the annulation of dienynes with oximes. chim.it

Palladium (Pd): Palladium catalysts are used in various cyclization reactions to form the isoindole ring. For example, N-sulfonyl- and N-acylpyrroles can be synthesized via a ring-closing metathesis followed by an in situ oxidative aromatization, a strategy that could be adapted for isoindole synthesis. organic-chemistry.org

Gold (Au): Gold catalysts, particularly AuCl₃, have been used for the intermolecular hydroamination of alkynes to generate isoindoles. ua.es This reaction involves the cyclization of aromatic compounds that contain both an acetylenic unit and a nitrogen moiety. ua.es

These specialized approaches represent the cutting edge of isoindole synthesis, enabling the creation of complex and functionally diverse derivatives that would be difficult to access through classical methods. researchgate.netrsc.org

Palladium-Catalyzed Dehydrogenation and C-H Borylation/Arylation of Isoindolines

A prevalent strategy for synthesizing N-substituted isoindoles involves the aromatization of their corresponding isoindoline precursors. chim.it Palladium catalysis has proven particularly effective for this transformation, enabling not only dehydrogenation but also subsequent C-H functionalization in a one-pot process. chim.itkyoto-u.ac.jp

Researchers have developed a method for the synthesis of 1-borylisoindoles via a palladium-catalyzed dehydrogenation/C-H borylation of N-substituted isoindolines. chim.itorcid.orgkit.ac.jp In this reaction, the isoindoline is treated with pinacolborane (HBpin) in the presence of a palladium catalyst. chim.it The process is believed to proceed first through dehydrogenation to form the isoindole intermediate, which then undergoes C-H borylation. chim.it This borylation step can be accelerated by the addition of additives like dimethyl sulfide (B99878) (Me2S). chim.it By adjusting the stoichiometry of the borylating agent, double borylation at the C1 and C3 positions can be achieved. chim.it The resulting borylated isoindoles are versatile intermediates that can participate in further cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl iodides. chim.it

Similarly, a dehydrogenative/C-H arylation process has been established, allowing for the synthesis of C1- and C3-aryl-substituted isoindoles from isoindolines. chim.itkyoto-u.ac.jpkit.ac.jp This one-pot reaction involves an initial palladium-catalyzed dehydrogenation step to form the isoindole, followed by an in-situ C-H arylation with aryl chlorides. chim.it This method has been successfully applied to produce diarylated N-substituted isoindoles. chim.it The choice of directing group on the indole (B1671886) nitrogen and the ligand for the palladium catalyst are crucial for achieving high regioselectivity, particularly for functionalization at specific positions like C7. nih.gov

Table 1: Palladium-Catalyzed Functionalization of Isoindolines

| Reaction Type | Precursor | Reagent(s) | Catalyst | Product | Ref |

|---|---|---|---|---|---|

| Dehydrogenation/C-H Borylation | N-Substituted Isoindoline | Pinacolborane (HBpin) | Palladium | 1-Borylisoindole | chim.itorcid.org |

| Dehydrogenation/C-H Arylation | N-Substituted Isoindoline | Aryl Halides | Palladium | Aryl-Substituted Isoindole | chim.itkyoto-u.ac.jp |

Rhodium(III)-Catalyzed C-H Activation for Fused Isoindole Systems

Rhodium(III) catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds through C-H activation. researchgate.net This methodology has been applied to the synthesis of fused 2H-isoindole systems from various starting materials. researchgate.netacs.org One such approach involves the reaction of oxadiazolones with diazo compounds. researchgate.netacs.org The reaction cascade is initiated by Rh(III)-catalyzed C-H activation, followed by a [4+1] annulation, intramolecular cyclization, and an acyl migration to yield the fused isoindole products in good yields. researchgate.netacs.org

Another strategy utilizes N-nitrosoanilines, where the nitroso group acts as a traceless directing group to facilitate a redox-neutral [3+2] annulation with internal alkynes, leading to indole derivatives. nih.gov Rhodium(III) catalysis also enables the C-H activation of α-iminonitriles or α-imino esters and their subsequent cyclization with acrylates to form 2H-isoindoles. nih.gov Furthermore, Rh(III)-catalyzed C-H activation of oximes and benzoic acids, coupled with a [4+1] spiroannulation reaction with 1-diazonaphthelen-2(1H)-ones, provides direct access to spirocyclic isoindole N-oxides. rsc.orgscispace.com These methods demonstrate the versatility of Rh(III) catalysis in activating otherwise inert C-H bonds to forge complex isoindole-containing molecules. bohrium.com

Table 2: Rhodium(III)-Catalyzed Synthesis of Isoindole Systems

| Starting Materials | Coupling Partner | Key Process | Product Type | Ref |

|---|---|---|---|---|

| Oxadiazolones | Diazo Compounds | C-H Activation / [4+1] Annulation | Fused 2H-Isoindole | researchgate.netacs.org |

| Oximes | 1-Diazonaphthelen-2(1H)-ones | C-H Activation / [4+1] Spiroannulation | Spirocyclic Isoindole N-oxide | rsc.org |

| α-Iminonitriles / α-Imino Esters | Acrylates | C-H Activation / Cyclization | 2H-Isoindole | nih.gov |

Palladium-Catalyzed Cyclization Reactions and Rearrangements

Palladium-catalyzed reactions are fundamental in synthesizing the isoindole core through various cyclization and rearrangement pathways. A notable method is the carbonylative cyclization of o-halobenzoates with primary amines. nih.govacs.org This one-step approach produces N-substituted isoindole-1,3-diones (phthalimides) and tolerates a wide array of functional groups. nih.govacs.org

More complex 2H-isoindole derivatives, such as 2H-isoindole-1-carboxamides, have been synthesized via a palladium-catalyzed cyclization reaction initiated by a researchgate.netacs.org-phospha-Brook rearrangement. hep.com.cnresearchgate.net This process involves the reaction of isocyanides with o-bromobenzaldehydes and features a double isocyanide insertion. researchgate.net Additionally, palladium catalysis enables Heck-type dearomative [4+2] annulation of isoindoles with internal alkynes, yielding polycyclic pyrrolidine (B122466) derivatives. chim.it The synthesis of isoindole N-oxides has also been achieved through the palladium-catalyzed cyclization of aldonitrones bearing a 2-bromoarylmethyl group on the nitrogen atom. chim.it

One-Electron Reductions in Isoindole Formation

The formation of the isoindole ring can be achieved through less conventional pathways, such as those initiated by one-electron reductions. A synthetic protocol has been developed to produce isoindoles from the one-electron reduction of dibenzo acs.orgua.esdiazocines. researchgate.net This approach has been used to create novel isoindole derivatives with specific photophysical properties. researchgate.net The mechanism is supported by experimental results and quantum chemical calculations. researchgate.net

In the field of organometallic chemistry, the reduction of bis(pyridylimino)isoindole (BPI) ligands complexed with germanium has been studied. rsc.org Electrochemical and computational studies confirm that the initial reduction is a one-electron process centered on the BPI ligand. rsc.org The chemical reduction of related chloride derivatives with potassium graphite (B72142) (KC8) leads to dinuclear complexes through a radical mechanism involving the formation of new C–C bonds between the isoindoline rings of two BPI ligands. rsc.org Further reduction can cleave this newly formed C–C bond. rsc.org The one-electron reduction potentials of isoindole-4,7-dione derivatives have also been determined using pulse radiolysis, highlighting their potential as radiosensitizers. nih.gov

Visible Light Oxidations in Isoindole Synthesis

Harnessing visible light for chemical transformations represents a green and sustainable approach to synthesis. The oxidation of isoindolines to isoindoles can be carried out using visible light, often in the presence of air, which circumvents the need for harsh chemical oxidants. ua.es This transition metal-free method enables the in-situ formation of isoindoles from isoindolines, which can then be trapped in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides. ua.es The reaction is typically performed using low-energy blue LED light at room temperature and results in high yields. ua.es

In some cases, the photoinduced aerobic α-oxygenation of N-substituted isoindolines to isoindolinones can occur without any external photocatalyst. mdpi.com Mechanistic studies suggest that the isoindoline substrates themselves can act as photosensitizers to initiate the reaction. mdpi.com The use of photocatalysts like Ru(bpz)32 under visible light irradiation has also been reported for oxidative C-N bond formation and aromatization cascades to produce N-arylindoles, a related class of heterocycles. nih.gov

Biosynthetic Pathways and Biomimetic Syntheses of Isoindole Scaffolds

The isoindole skeleton, in both its oxidized and reduced forms, is a core component of numerous natural products, including indolocarbazoles, cytochalasan alkaloids, and aporhoeadane alkaloids. beilstein-journals.org The biosynthesis of these complex molecules provides inspiration for laboratory syntheses.

For instance, the biosynthesis of the indolocarbazole alkaloid staurosporine (B1682477) begins with the amino acid L-tryptophan. beilstein-journals.org The pathway involves an enzymatic oxidation to an imino indolepyruvic acid, followed by a condensation of two molecules of this imine catalyzed by the oxidase StaD, which forms the initial isoindole framework. beilstein-journals.org Subsequent intramolecular aryl-aryl coupling, oxidative decarboxylation, and glycosylation steps complete the synthesis. beilstein-journals.org

The cytochalasan alkaloids, which feature a large macrocycle fused to an isoindolinone unit, have also been the focus of biomimetic synthesis. beilstein-journals.org The construction of the isoindole component in many total syntheses of cytochalasans employs a Diels-Alder reaction as the key strategic step, mimicking the likely biosynthetic route. beilstein-journals.org Similarly, the biosynthesis of certain aporhoeadane alkaloids is proposed to proceed through a Pictet-Spengler reaction, followed by oxidation and rearrangement steps to form the final isoindole-containing structure. beilstein-journals.org Inspired by these natural pathways, chemists have developed biomimetic approaches, which are rational and efficient strategies for synthesizing complex natural products and their analogs. researchgate.net These syntheses often utilize common intermediates and readily available starting materials. researchgate.netbeilstein-journals.org

Synthesis of Oxidized and Reduced N-Substituted Isoindole Derivatives

The synthesis of oxidized and reduced derivatives of N-substituted isoindoles, such as isoindolinones, phthalimides, and isoindolines, is crucial for accessing a wide range of biologically active compounds and functional materials.

Oxidized Derivatives (Isoindolinones and Phthalimides): N-substituted isoindolinones (1,3-dihydro-2H-isoindol-1-ones) are commonly synthesized by the oxidation of the corresponding isoindoline precursors. researchgate.net A selective, metal-free aerobic oxidation method uses 1,4-dioxane (B91453) as a mediator, which exhibits high chemoselectivity and avoids over-oxidation byproducts. researchgate.netacs.org Visible-light-mediated aerobic oxidation, either with or without an external photocatalyst, also provides an efficient route to isoindolinones from isoindolines. mdpi.com Other methods include the reductive intramolecular cyclization of 2-formylbenzoic acid with a primary amine using a Pd(OAc)2/HCOOH system. researchgate.net

Phthalimides (isoindole-1,3-diones) are another important class of oxidized isoindoles. A standard synthesis involves the reaction of phthalic anhydride (B1165640) with a primary amine. mdpi.com A modern alternative is the palladium-catalyzed aminocarbonylation of o-halobenzoates, which provides a one-step synthesis of N-substituted phthalimides under mild conditions. nih.gov

Reduced Derivatives (Isoindolines): Isoindolines (2,3-dihydro-1H-isoindoles) are the fully reduced members of the isoindole family and often serve as precursors for the synthesis of aromatic isoindoles. beilstein-journals.org Their synthesis can be achieved through various cyclization strategies. chim.it A common laboratory preparation involves the reduction of phthalimides, for example, using a reducing agent like BH3/THF. chim.it

Synthesis of Isoindole N-Oxides via Condensation and Oxidation Methods

Isoindole N-oxides, which are cyclic nitrones derived from isoindoles, are typically prepared through established methods for nitrone synthesis, primarily the condensation of carbonyl compounds with hydroxylamines and the oxidation of the corresponding imines or isoindolines. chim.it

One general and transition-metal-free approach involves the condensation of ene-aldehydes with hydroxylamine. chim.it Mechanistic studies suggest that the formation of the nitrone proceeds through a nucleophilic attack of the nitrogen on the electron-poor double bond, followed by water elimination and tautomeric shifts to yield the stabilized isoindole N-oxide structure. chim.it

Another prominent method is the oxidation of isoindolines. chim.it A common procedure utilizes hydrogen peroxide with a sodium tungstate (B81510) catalyst (H₂O₂/Na₂WO₄). chim.it In this approach, the requisite isoindoline is often synthesized first, for instance, by the reduction of a corresponding lactam, which can be prepared from the cyclization of an aryl-substituted isocyanate. chim.it

Recent advancements have also explored metal-catalyzed approaches. For instance, Rh(III)-catalyzed C–H activation and spiroannulation of oximes with 1-diazonaphthelen-2(1H)-ones have been shown to be an efficient method for preparing spirocyclic isoindole N-oxides. rsc.orgrsc.org Similarly, hypervalent iodine-mediated intramolecular oxidative cyclization of ketoximes with alkenes can yield isoindole N-oxides among other N-heterocyclic products. nih.gov

Table 1: Selected Methods for the Synthesis of Isoindole N-Oxides

| Starting Material(s) | Reagents/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Ene-aldehydes, Hydroxylamine | Base | Isoindole N-oxides | chim.it |

| Isoindolines | H₂O₂/Na₂WO₄ | Isoindole N-oxides | chim.it |

| Oximes, 1-Diazonaphthelen-2(1H)-ones | [Cp*RhCl₂]₂, AgOAc, PivOH | Spirocyclic isoindole N-oxides | rsc.org |

| Ketoximes with Alkenes | Phenyliodine bis(trifluoroacetate) (PIFA) | Isoindole N-oxides | nih.gov |

Preparation of Isoindoline-1,3-diones and Their N-Substituted Variants

N-substituted isoindoline-1,3-diones, also known as N-substituted phthalimides, are a crucial class of compounds with diverse applications. mdpi.comsciforum.net The most straightforward and widely used method for their synthesis is the reaction of phthalic anhydride with primary amines. mdpi.comsciforum.net

A developed method for the synthesis of new derivatives of isoindoline-1,3-dione involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in boiling benzene. mdpi.comsciforum.net This reaction has been shown to produce a variety of N-substituted isoindoline-1,3-diones in good yields. mdpi.com When the same reaction is carried out without heating, the result is the formation of monoacylation products, specifically 2-carbamoylbenzoic acid derivatives. mdpi.com

Another expedient method utilizes Schiff bases as substitutes for primary amines. clockss.org In this approach, cyclic anhydrides react with Schiff bases in solvents like ethanol (B145695) or dimethylformamide to form the corresponding N-substituted 1H-isoindole-1,3(2H)-diones. clockss.org This method is advantageous as it proceeds under mild conditions without the need for a catalyst. clockss.org The proposed mechanism involves an initial addition of the Schiff base to the anhydride, followed by cyclization and subsequent recyclization to yield the cyclic imide and eliminate the corresponding aldehyde or ketone. clockss.org

Table 2: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

| Derivative | Starting Materials | Yield | Melting Point (°C) | Reference(s) |

|---|---|---|---|---|

| 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione | N-phenylbenzenecarboximidamide, Phthalic anhydride | 84% | 144–146 | mdpi.com |

| 2-(Phenyl(p-tolylimino)methyl)isoindoline-1,3-dione | N-p-tolylbenzenecarboximidamide, Phthalic anhydride | 94% | 118–120 | mdpi.com |

| 2-(((4-Bromophenyl)imino)(phenyl)methyl)isoindoline-1,3-dione | N-(4-bromophenyl)benzenecarboximidamide, Phthalic anhydride | 78% | Not specified | mdpi.com |

| 2-(((3-Chlorophenyl)imino)(phenyl)methyl)isoindoline-1,3-dione | N-(3-chlorophenyl)benzenecarboximidamide, Phthalic anhydride | 78% | 148–150 | mdpi.com |

| 2-(Phenyl{[4-methoxyphenyl]imino}methyl)isoindoline-1,3-dione | N-(4-methoxyphenyl)benzenecarboximidamide, Phthalic anhydride | 75% | Not specified | mdpi.com |

Synthesis of Benzo[f]isoindole-4,9-diones

Benzo[f]isoindole-4,9-diones are polycyclic compounds that have been synthesized through several innovative routes. One method begins with the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines. acs.orgnih.gov This produces 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which can then be converted to the target benzo[f]isoindole-4,9-diones in a single step through ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated oxidation. acs.orgnih.gov

An alternative pathway starts from 2,3-bis(bromomethyl)-1,4-naphthoquinone. acs.orgnih.gov This starting material is reacted to form 2,3-dihydrobenzo[f]isoindoles, which then undergo spontaneous oxidation to yield the final benzo[f]isoindole-4,9-diones. acs.orgnih.gov

More recent and efficient methods have also been developed. A novel approach involves the iodine-promoted cyclization of N-substituted amino acid esters and quinones. rsc.org This reaction proceeds via a 1,3-dipolar cycloaddition and provides a direct route to 2-substituted benzo[f]isoindole-4,9-diones. rsc.org

Furthermore, a copper(II)-promoted tandem reaction has been described for the synthesis of these compounds from quinones and N-substituted iminodiacetates. cdnsciencepub.comscholaris.ca This single-step method involves an oxidation/[3+2] cycloaddition/aromatization sequence and is applicable to a wide range of N-substituted iminodiacetates, affording the products in moderate to excellent yields. cdnsciencepub.com

Table 3: Synthetic Approaches to Benzo[f]isoindole-4,9-diones

| Starting Material(s) | Key Reagents/Steps | Product | Reference(s) |

|---|---|---|---|

| 2,3-Bis(bromomethyl)-1,4-dimethoxynaphthalene, Primary amines | Ceric Ammonium Nitrate (CAN) oxidation | Benzo[f]isoindole-4,9-diones | acs.orgnih.gov |

| 2,3-Bis(bromomethyl)-1,4-naphthoquinone | Formation of 2,3-dihydrobenzo[f]isoindoles, Spontaneous oxidation | Benzo[f]isoindole-4,9-diones | acs.orgnih.gov |

| N-substituted amino acid esters, Quinones | I₂, KF | 2-Substituted benzo[f]isoindole-4,9-diones | rsc.org |

| Quinones, N-substituted iminodiacetates | Cu(OAc)₂ | 2-Substituted benzo[f]isoindole-4,9-diones | cdnsciencepub.com |

Chemical Reactivity and Mechanistic Investigations of N Substituted Isoindoles

Diels-Alder Cycloaddition Reactions of Isoindoles

The isoindole nucleus is well-established as a reactive diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. nih.gov This reactivity stems from the o-quinodimethane-like structure of the isoindole core, which can readily engage with a variety of dienophiles.

Role of Isoindoles as Latent Dienes

Isoindoles, including N-substituted derivatives like 2-isopropyl-2H-isoindole, are often considered "latent dienes." This terminology reflects their inherent reactivity as 1,3-dienes in [4+2] cycloaddition reactions. The fusion of the benzene (B151609) ring to the pyrrole (B145914) moiety enhances the diene character compared to simple pyrroles. nih.gov N-substitution, such as with an isopropyl group, generally does not diminish this inherent reactivity, although it can influence the stability and isolation of the isoindole itself. The primary role of the isoindole in these reactions is to provide the four-pi electron component for the concerted cycloaddition mechanism.

Intermolecular and Intramolecular Diels-Alder Reactions with Dienophiles

2-Substituted isoindoles readily undergo intermolecular Diels-Alder reactions with a range of dienophiles. beilstein-journals.org Dienophiles bearing electron-withdrawing groups, such as N-substituted maleimides, are particularly effective reaction partners. nih.gov For instance, the reaction of an N-substituted isoindole with a maleimide (B117702) derivative typically proceeds with high efficiency to yield the corresponding exo- and endo-cycloadducts. beilstein-journals.org

While specific studies detailing the intermolecular reactions of this compound are not extensively documented in readily available literature, the general reactivity pattern of N-alkylisoindoles suggests it would react readily with dienophiles like N-phenylmaleimide. The reaction would lead to the formation of a mixture of exo and endo diastereomers. researchgate.net

Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are also a key feature of isoindole chemistry. masterorganicchemistry.com These reactions are powerful methods for the construction of complex polycyclic frameworks. In the context of this compound, an analogous N-alkenyl substituted isoindole could undergo an intramolecular cycloaddition to form a new ring system. The feasibility and stereochemical outcome of such reactions are highly dependent on the length and nature of the tether connecting the dienophile to the isoindole nucleus. masterorganicchemistry.com Generally, the formation of five- and six-membered rings through IMDA reactions is favored. masterorganicchemistry.com

Factors Influencing Reactivity and Regioselectivity in Cycloadditions

The reactivity and regioselectivity of Diels-Alder reactions involving 2-substituted isoindoles are governed by a combination of electronic and steric factors.

Electronic Effects: The N-alkyl group, such as an isopropyl group, is generally considered to be electron-donating. This electronic contribution can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the isoindole diene, which in turn affects the rate of the Diels-Alder reaction. youtube.com Typically, electron-donating groups on the diene enhance the rate of reaction with electron-deficient dienophiles. youtube.com

Steric Effects: The steric bulk of the N-substituent can play a significant role in the stereochemical outcome of the cycloaddition. The isopropyl group, with its branched structure, can exert steric hindrance that may favor the formation of one diastereomer (exo or endo) over the other. The precise influence of the N-isopropyl group on the exo/endo selectivity would require specific experimental data for this compound.

Regioselectivity: In the case of unsymmetrical dienophiles reacting with the symmetrical diene of this compound, regioselectivity is not a factor. However, if the isoindole itself were unsymmetrically substituted on the benzene ring, the directing effects of those substituents, in concert with the electronic nature of the dienophile, would determine the regiochemical outcome of the cycloaddition. chemistrysteps.commasterorganicchemistry.com The general principle is that the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com

Transformations Involving Nitrogen Atom Reactivity

The nitrogen atom in this compound, while part of an aromatic system, retains a degree of nucleophilicity and can be involved in chemical transformations, most notably protonation to form a cationic species.

Nucleophilic Substitutions in the Isoindole Series

Direct nucleophilic substitution at the nitrogen atom of a pre-formed 2-alkyl-2H-isoindole is not a commonly reported reaction. The nitrogen lone pair is integral to the aromaticity of the isoindole ring, and its displacement would disrupt this stability. While nucleophilic substitution reactions on the indole (B1671886) nucleus are known, they typically occur at carbon atoms, often facilitated by the presence of activating groups. sci-hub.se Reactions involving the displacement of a group attached to the nitrogen in related heterocyclic systems, such as N-hydroxyindoles, have been documented, but these proceed through mechanisms that are not directly applicable to the stable N-alkyl bond in this compound.

Protonation and Formation of Isoindolinium Intermediates

The nitrogen atom of 2-substituted isoindoles can be protonated by acids to form the corresponding isoindolinium salts. The protonation of the nitrogen atom disrupts the aromaticity of the isoindole ring, leading to a more reactive cationic intermediate. The stability of these isoindolinium salts can be influenced by the nature of the N-substituent and any substituents on the aromatic ring. acs.org

Rearrangement Reactions Involving the Nitrogen Atom

The nitrogen atom in N-substituted isoindoles plays a crucial role in the rearrangement reactions of the heterocyclic system. While direct rearrangements of the this compound core are not extensively documented, related transformations highlight the nitrogen's influence. For instance, the cycloadducts formed from isoindole derivatives can undergo subsequent rearrangements. One observed pathway involves the reaction of a 3-cinnamyl-1,1-dimethylisoindole N-oxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which, instead of a simple cycloaddition, rearranges to an N-cinnamylisoindoline. chim.it This outcome is rationalized by the rearrangement of the initial cycloadduct to an aziridine, followed by ring-opening and migration of the vinyl group to the nitrogen atom. chim.it

Another potential transformation involving the nitrogen atom is nitrogen deletion. In studies on isoindolines (the saturated analog of isoindoles), treatment with a nitrogen deletion reagent can trigger the formation of an ortho-xylylene intermediate, which can then participate in Diels-Alder cycloadditions. acs.org This type of reaction underscores the potential for leveraging the nitrogen atom as a linchpin for significant structural reorganization.

C-H Functionalization and Coupling Reactions

Direct C-H functionalization has become a powerful, atom-economical strategy for modifying heterocyclic cores like isoindoles, bypassing the need for pre-functionalized starting materials. chim.it This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling of Borylated Isoindoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from the reaction of an organoboron species with an organic halide, catalyzed by a palladium complex. nih.govnih.gov For a molecule like this compound, this process would first require a borylation step to generate the necessary boronate ester, typically through a Miyaura borylation reaction. organic-chemistry.org

The Miyaura borylation allows for the synthesis of boronate esters by cross-coupling bis(pinacolato)diboron (B136004) with aryl or vinyl halides. organic-chemistry.org An appropriately halogenated this compound could be converted to its pinacol (B44631) boronate derivative. This borylated isoindole would then serve as a versatile building block for Suzuki-Miyaura coupling with various aryl or heteroaryl halides. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields, especially with nitrogen-containing heterocycles that can sometimes inhibit the catalyst. nih.govbeilstein-journals.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Starting Material | Boronate Ester | Borylated this compound |

| Coupling Partner | Organic Halide | Aryl bromide (e.g., bromobenzene) |

| Catalyst | Palladium Complex | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Inorganic Base | K₃PO₄, NaOH, or K₂CO₃ |

| Solvent | Organic/Aqueous | Dioxane/Water or THF/Water |

Direct Arylation and Alkynylation Methodologies

As an alternative to the two-step borylation/coupling sequence, direct C-H functionalization methodologies offer a more streamlined approach. Transition metal-catalyzed reactions can activate a C-H bond on the isoindole ring for direct coupling with a reaction partner.

Direct Arylation: Palladium-catalyzed direct C-H arylation can couple the C-H bonds of isoindoles with aryl halides. researchgate.net The inherent reactivity of the isoindole's pyrrole-like ring suggests that functionalization would likely occur at the C1 or C3 positions. chim.it The choice of directing groups, ligands, and reaction conditions can control the regioselectivity of the arylation.

Direct Alkynylation: The introduction of an alkynyl group can be achieved through palladium-catalyzed cross-dehydrogenative coupling (CDC) between the C-H bond of the isoindole and a terminal alkyne. chim.it This method avoids the pre-functionalization of either coupling partner, representing a highly efficient process. chim.it

Reactivity of Isoindole N-Oxides

Oxidation of the nitrogen atom in this compound would yield the corresponding this compound N-oxide. These compounds are classified as cyclic nitrones. chim.it This functionality dictates their chemical behavior, allowing them to participate in reactions typical of nitrones, such as nucleophilic additions, reductions, and cycloadditions. chim.itresearchgate.net

Nucleophilic Addition and Reduction Pathways

The C=N-O moiety of the isoindole N-oxide is susceptible to attack by nucleophiles at the carbon atom. chim.it This reaction pathway provides a method for introducing a variety of substituents at the C1 position.

Furthermore, the N-O bond is readily reduced. The specific product depends on the reducing agent employed. For example, catalytic hydrogenation (H₂, Pd/C) can cleave the N-O bond and reduce other functionalities, while milder conditions, such as using zinc in acetic acid (Zn/AcOH), may allow for more selective reduction of just the N-O bond to yield a hydroxylamine. chim.it

Table 2: Reduction Pathways for Isoindole N-Oxides

| Reagent | Product Type | Reference |

|---|---|---|

| H₂, Pd/C | Fully reduced amine (isoindoline) | chim.it |

| Zn, AcOH | Hydroxylamine | chim.it |

Transition Metal-Catalyzed Reactions with Nitrone Directing Groups

A significant modern application of isoindole N-oxides involves using the nitrone moiety as a directing group in transition metal-catalyzed C-H activation. chim.it The oxygen atom of the nitrone can coordinate to a metal center, such as Rh(III) or Co(III), positioning the catalyst to activate a nearby C-H bond on the fused benzene ring. chim.itresearchgate.net

Cycloaddition Reactions and Radical Trapping Behavior

Isoindoles, including N-substituted derivatives like this compound, are known to readily participate in cycloaddition reactions, a testament to the localized diene character within the pyrrolic subunit of the isoindole system.

Cycloaddition Reactions:

One of the most characteristic reactions of the isoindole ring system is the [4+2] Diels-Alder cycloaddition. The pyrrole moiety of the isoindole acts as a diene, readily reacting with a variety of dienophiles. This reactivity is a direct consequence of the o-quinodimethane-like structure of the isoindole core. N-substituted isoindoles are particularly well-suited for these reactions as the substituent prevents competing side reactions and stabilizes the isoindole structure.

In a typical Diels-Alder reaction, this compound would be expected to react with electron-deficient alkenes and alkynes. For instance, reaction with dienophiles such as N-methylmaleimide, dimethyl acetylenedicarboxylate (DMAD), and benzoquinone would lead to the formation of the corresponding cycloadducts. These reactions are generally facile and proceed under mild conditions, highlighting the high reactivity of the isoindole diene system.

The general scheme for the Diels-Alder reaction of this compound is depicted below:

Diene: this compound

Dienophile: An alkene or alkyne with electron-withdrawing groups.

Product: A polycyclic aromatic compound.

| Diene | Dienophile | Expected Product |

| This compound | N-Methylmaleimide | N-methyl-1,2,3,4-tetrahydro-1,4-epimino-anthracene-9,10-dione |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1,4-dihydro-1,4-epiminonaphthalene-2,3-dicarboxylate |

| This compound | Benzoquinone | 1,4,4a,9a-Tetrahydro-1,4-epiminoanthracene-9,10-dione |

Radical Trapping Behavior:

Comparative Reactivity Studies of Isoindoles versus Indoles and Pyrroles

The chemical reactivity of isoindoles, and by extension this compound, is best understood through comparison with its structural isomer, indole, and its parent heterocycle, pyrrole. These comparisons highlight the unique electronic and structural features of the isoindole ring system.

Isoindoles versus Indoles:

The most striking difference in reactivity between isoindoles and indoles lies in their propensity to undergo cycloaddition reactions. Isoindoles are significantly more reactive as dienes in Diels-Alder reactions. chegg.com This is attributed to the lower aromatic stabilization energy of the isoindole ring system compared to indole. acs.orgnih.gov In indole, the benzene ring fused to the pyrrole ring retains a high degree of aromaticity. In contrast, the fusion in isoindole results in a structure with more pronounced bond length alternation, resembling a pyrrole ring fused to a butadiene. wikipedia.org This reduced aromaticity in the carbocyclic ring of isoindole makes the pyrrolic diene more available for cycloaddition reactions. acs.orgnih.gov Consequently, while indoles can participate in cycloaddition reactions, they typically require more forcing conditions or specific substitution patterns to facilitate the reaction. nih.gov In contrast, isoindoles are highly reactive dienes that readily form cycloadducts. researchgate.net

| Feature | Isoindole | Indole |

| Aromaticity | Less aromatic, higher diene character | More aromatic, less diene character |

| Diels-Alder Reactivity | Highly reactive | Generally unreactive |

| Stability | Less stable, often isolated as derivatives | Highly stable |

Isoindoles versus Pyrroles:

When comparing isoindoles to pyrroles, the fusion of the benzene ring in isoindole introduces significant electronic and steric effects. While pyrrole itself can act as a diene in Diels-Alder reactions, it is generally less reactive than isoindole. researchgate.net The fusion of the benzene ring in isoindole constrains the pyrrole ring into a planar conformation that is pre-organized for cycloaddition. Furthermore, the electronic effect of the fused benzene ring enhances the diene character of the pyrrole moiety in isoindole. Computational studies have shown that the activation-free energies for the Diels-Alder reaction of isoindoles with dienophiles like acetylene (B1199291) are lower than those for the corresponding reaction with pyrrole, indicating a higher reactivity for the isoindole system. researchgate.net

However, it is also important to consider that both pyrroles and isoindoles are electron-rich heterocycles and are susceptible to electrophilic attack. In electrophilic substitution reactions, pyrroles are highly reactive. ksu.edu.sa The reactivity of isoindoles in such reactions is more complex due to the competing cycloaddition pathway. Generally, electrophilic substitution on the isoindole ring is less common and often leads to polymerization or rearrangement products unless the reaction is carefully controlled.

| Feature | Isoindole | Pyrrole |

| Diels-Alder Reactivity | More reactive | Less reactive |

| Electrophilic Substitution | Prone to side reactions | Highly reactive |

| Structural Feature | Fused benzene ring enhances diene character | Simple monocyclic heterocycle |

Advanced Spectroscopic Characterization and Structural Elucidation of N Substituted Isoindoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the molecular structure of 2-Isopropyl-2H-isoindole in solution. By analyzing one-dimensional (¹H, ¹³C) and advanced two-dimensional spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the isoindole core and the N-isopropyl substituent. Due to the symmetry of the 2-substituted isoindole ring, the protons at the 1 and 3 positions are chemically equivalent, as are the pairs of protons on the benzo ring (H-4/H-7 and H-5/H-6).

The most characteristic signals for the parent 2H-isoindole core are a singlet for the H-1 and H-3 protons and two multiplets for the aromatic protons. nih.gov For this compound, the spectrum is expected to display signals in three main regions:

Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group is anticipated to appear as a septet due to coupling with the six equivalent protons of the two methyl groups. The two methyl groups (-CH₃) are equivalent and should produce a single, more intense doublet signal from coupling with the methine proton.

Isoindole Ring Protons (C1, C3): The protons attached to the heterocyclic part of the isoindole ring (H-1 and H-3) are chemically equivalent and are expected to appear as a characteristic singlet at a downfield chemical shift. nih.gov

Aromatic Protons (C4-C7): The four protons on the benzene (B151609) ring portion are not equivalent but exhibit symmetry. They typically appear as two multiplets, characteristic of an AA'BB' spin system. The protons at positions 4 and 7 (H-4, H-7) and the protons at positions 5 and 6 (H-5, H-6) form these two systems. nih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~ 1.4 - 1.6 | Doublet (d) | ~ 7.0 |

| Isopropyl -CH | ~ 4.5 - 4.8 | Septet (sept) | ~ 7.0 |

| H-5, H-6 | ~ 6.8 - 7.0 | Multiplet (m) | - |

| H-4, H-7 | ~ 7.3 - 7.5 | Multiplet (m) | - |

| H-1, H-3 | ~ 7.5 - 7.7 | Singlet (s) | - |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Complementing the proton data, the ¹³C NMR spectrum provides definitive information about the carbon skeleton of this compound. Due to molecular symmetry, the 11 carbon atoms of the molecule produce only six distinct signals.

The spectrum is expected to show two signals for the aliphatic isopropyl group and four signals for the isoindole ring system. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the aromatic ring currents. The NMR spectrum of N-substituted isoindoles is noted to be simple due to the symmetry of the molecules. ipb.pt

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~ 22 - 24 |

| Isopropyl -CH | ~ 50 - 55 |

| C-5, C-6 | ~ 120 - 122 |

| C-1, C-3 | ~ 121 - 123 |

| C-4, C-7 | ~ 126 - 128 |

| C-3a, C-7a | ~ 139 - 141 |

Advanced NMR Techniques for Stereochemical and Conformational Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the isopropyl methine proton and the methyl protons, showing a clear cross-peak between the septet and the doublet. It would also show correlations within the aromatic AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for the isopropyl CH and CH₃, H-1/H-3, H-4/H-7, and H-5/H-6 to their corresponding carbon resonances identified in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include a cross-peak between the isopropyl methine proton and the C-1/C-3 carbons of the isoindole ring, which is crucial evidence for the N-substitution site. ipb.pt Correlations from H-1/H-3 to the quaternary carbons C-3a/C-7a would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is a superposition of absorptions arising from the aromatic isoindole core and the aliphatic isopropyl substituent.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl group is expected to show strong absorptions in the 2850-2975 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group (e.g., from the CH₃ groups) are expected around 1370-1470 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond between the isopropyl group and the isoindole nitrogen is expected in the 1100-1300 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of this compound, further confirming its structure. The molecular formula is C₁₁H₁₃N, corresponding to a monoisotopic mass of approximately 159.10 Da. chemspider.com

In an electron ionization (EI) mass spectrum, the following features are anticipated:

Molecular Ion Peak (M⁺): A distinct peak at m/z = 159, corresponding to the intact radical cation [C₁₁H₁₃N]⁺˙.

Major Fragmentation Pathways: The fragmentation is expected to be dominated by the loss of fragments from the isopropyl group, as the C-N bond and adjacent C-C bond are relatively weak.

Loss of a methyl radical (M-15): A significant peak at m/z = 144, resulting from the loss of a CH₃ radical to form a stable secondary cation.

Loss of a propylene (B89431) molecule (M-42): A peak at m/z = 117, corresponding to the [C₈H₇N]⁺˙ ion of the parent 2H-isoindole, formed via rearrangement and loss of propene.

Loss of an isopropyl radical (M-43): A peak at m/z = 116 is possible, from the cleavage of the N-C bond. The formation of the isopropyl cation at m/z = 43 ([C₃H₇]⁺) is highly probable and could represent the base peak, as the secondary isopropyl cation is very stable. docbrown.info

| m/z | Proposed Fragment Ion | Identity |

| 159 | [C₁₁H₁₃N]⁺˙ | Molecular Ion (M⁺) |

| 144 | [C₁₀H₁₀N]⁺ | [M - CH₃]⁺ |

| 117 | [C₈H₇N]⁺˙ | [M - C₃H₆]⁺˙ (Isoindole) |

| 43 | [C₃H₇]⁺ | [Isopropyl Cation]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While solution-state techniques like NMR provide excellent data on molecular connectivity, single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available, analysis of related stable 2H-isoindoles confirms the utility of this method. rsc.org A crystallographic study would be expected to reveal:

Planarity of the Isoindole System: Confirmation of the planarity or near-planarity of the bicyclic isoindole ring system.

Bond Geometries: Precise measurements of the C-C and C-N bond lengths within the isoindole core and the N-C bond connecting the isopropyl group.

Conformation: The preferred orientation or conformation of the N-isopropyl group relative to the plane of the isoindole ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-stacking or van der Waals interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic transitions within N-substituted isoindoles, such as this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The chromophore responsible for this absorption in isoindoles is the bicyclic aromatic system, which contains a network of conjugated π-electrons.

The electronic spectra of isoindole and its derivatives are primarily characterized by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the parent isoindole, these transitions give rise to distinct absorption bands in the UV region. The introduction of an N-substituent, such as an isopropyl group, can influence the electronic properties of the isoindole ring system and, consequently, its UV-Vis absorption characteristics. Alkyl groups, like isopropyl, are generally considered to be weak auxochromes. Their electron-donating inductive effect can cause a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent compound.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from studies on related N-substituted and ring-substituted isoindoles and their isomer, indole (B1671886). For instance, computational studies on indole derivatives have shown that substitution on the indole ring leads to a bathochromic shift in the absorption spectrum. nih.gov Similarly, the absorption spectra of isoindole-1,3-dione compounds, which contain the isoindole core, show maximum absorbance peaks in the near ultraviolet (NUV) region, typically between 229 and 231 nm. acgpubs.org A study on the reaction of o-phthaldialdehyde with sulfite (B76179) in the presence of ammonia (B1221849) to form a blue isoindole derivative reported maximum absorbance at 582 and 629 nm, indicating that extensive conjugation or specific substitution patterns can shift the absorption well into the visible range. researchgate.net

The precise absorption maxima (λmax) and molar absorptivity (ε) for this compound would be dependent on the solvent used for analysis, as solvatochromic effects can alter the energy levels of the ground and excited states. A comprehensive analysis would involve recording the spectrum in solvents of varying polarities to assess these effects.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Parameter | Expected Characteristic | Rationale |

| Primary Transitions | π → π* | Characteristic of the conjugated aromatic isoindole ring system. |

| Expected λmax | Near UV Region | Based on the parent isoindole chromophore and related derivatives. acgpubs.org |

| Effect of Isopropyl Group | Minor Bathochromic Shift | The electron-donating nature of the alkyl group can slightly red-shift the absorption bands. nih.gov |

| Solvent Effects | Solvatochromism | The polarity of the solvent can influence the position and intensity of absorption bands. |

Combined Spectroscopic and Computational Approaches for Structural Confirmation

The definitive structural elucidation of N-substituted isoindoles like this compound relies on a synergistic approach that combines experimental spectroscopic data with theoretical computational methods. This integrated strategy is essential for unambiguously confirming the molecular structure and understanding its electronic properties.

Computational Methods for Spectroscopic Prediction:

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to predict and interpret the spectroscopic properties of molecules. mdpi.com For structural confirmation, the process typically begins with a geometry optimization of the proposed molecular structure using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G). nih.gov This provides a theoretical low-energy conformation of the molecule.

Following optimization, TD-DFT calculations can be performed to simulate the UV-Vis absorption spectrum. rsc.org These calculations yield theoretical absorption wavelengths (λmax), oscillator strengths (which are related to absorption intensity), and information about the nature of the electronic transitions involved (e.g., the specific molecular orbitals contributing to the transition). nih.govrsc.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set, and it is often necessary to benchmark the computational method against experimental data for related, well-characterized compounds. nih.gov For instance, studies on various heterocyclic compounds demonstrate that functionals like CAM-B3LYP can provide good correlation with experimental UV-Vis spectra. nih.gov

Integration with Experimental Data:

The true power of this combined approach lies in the comparison of the computationally predicted spectra with the experimentally obtained data. A strong correlation between the calculated and measured UV-Vis spectra provides compelling evidence for the proposed structure. For example, if the experimental UV-Vis spectrum of a synthesized compound matches the TD-DFT predicted spectrum for this compound, it serves as a strong piece of evidence for its structural confirmation.

This approach is not limited to UV-Vis spectroscopy. DFT calculations are also routinely used to predict other spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. The combination of multiple spectroscopic techniques (NMR, IR, Mass Spectrometry, and UV-Vis) with their corresponding computational predictions provides a robust and comprehensive method for structural elucidation. Any significant discrepancies between experimental and theoretical data would prompt a re-evaluation of the proposed structure or the computational methodology.

This integrated methodology has been successfully applied to a wide range of organic molecules, including various indole and isoindole derivatives, demonstrating its reliability and utility in modern chemical research. nih.govresearchgate.net

Table 2: Typical Workflow for Combined Spectroscopic and Computational Structural Confirmation

| Step | Technique/Method | Purpose |

| 1. Synthesis | Organic Synthesis | Preparation of the target compound (this compound). |

| 2. Experimental Analysis | UV-Vis, NMR, IR, MS | Obtain experimental spectroscopic data for the synthesized compound. |

| 3. Computational Modeling | DFT (e.g., B3LYP/6-311G) | Perform geometry optimization of the proposed structure. |

| 4. Spectral Prediction | TD-DFT, DFT | Calculate the theoretical UV-Vis spectrum, IR frequencies, and NMR chemical shifts. rsc.org |

| 5. Correlation & Confirmation | Data Comparison | Compare experimental and theoretical data. A strong match confirms the structure. |

Applications of N Substituted Isoindole Derivatives in Chemical Science and Technology

Applications in Materials Science

The unique molecular structure of N-substituted isoindoles, featuring a delocalized π-electron system, makes them highly attractive for the development of novel materials with tailored optical and electronic properties. acgpubs.org

Isoindole Derivatives as Components in Advanced Polymer Systems

N-substituted isoindole derivatives are being explored as building blocks for advanced polymer systems. Their incorporation into polymer chains can influence the resulting material's thermal stability, conductivity, and photophysical characteristics. Although specific examples detailing the use of 2-Isopropyl-2H-isoindole in polymer science are not prominent, the general class of isoindole-containing polymers holds promise for various applications. For instance, polymers incorporating the isoindole moiety are investigated for their potential in organic electronics, where their semiconducting properties can be harnessed. The substituent on the nitrogen atom plays a crucial role in determining the solubility and processing characteristics of these polymers, which are critical factors for their integration into functional devices.

Phthalocyanines as Pigments and Coordination Complexes

Phthalocyanines are large, aromatic macrocyclic compounds composed of four isoindole units linked by nitrogen atoms. wikipedia.org These molecules are renowned for their intense colors, typically in the blue-green region of the spectrum, and their exceptional stability, which makes them valuable as pigments and dyes in a wide range of applications, from automotive paints to inks. wikipedia.org

N-substituted isoindole derivatives can serve as precursors in the synthesis of phthalocyanines. The tetramerization of substituted phthalonitriles, which can be derived from N-substituted isoindoles, in the presence of a metal salt leads to the formation of metal-phthalocyanine complexes. worldscientific.comresearchgate.net These complexes, with a metal ion coordinated in the central cavity of the macrocycle, exhibit fascinating electronic and catalytic properties. The nature of the N-substituent on the isoindole precursor can influence the solubility and aggregation behavior of the resulting phthalocyanine, which is crucial for its application. For example, bulky substituents can prevent the π-stacking that often leads to quenching of the excited state, thereby enhancing their performance in applications such as photodynamic therapy. nih.gov

Photoactive Compounds, including Photosensitizers for Photodynamic Research

The extended π-conjugated system of N-substituted isoindole derivatives makes them effective photoactive compounds. When these molecules absorb light, they are promoted to an excited electronic state. This excited state can then undergo various processes, including energy transfer or electron transfer, which can initiate chemical reactions.

This property is particularly valuable in the field of photodynamic therapy (PDT), a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. jchemrev.com N-substituted isoindole derivatives, particularly in the form of phthalocyanines, are being investigated as photosensitizers for PDT. nih.gov Upon irradiation with light of a specific wavelength, these molecules can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen, which is toxic to cells. The ability to tune the absorption properties of these compounds to the near-infrared region is a significant advantage for PDT, as it allows for the treatment of deeper-seated tumors. nih.gov

Organic Semiconductors and Optoelectronic Materials

The delocalized π-electron system in N-substituted isoindole derivatives also imparts them with semiconducting properties, making them promising candidates for use in organic electronic devices. acgpubs.org These materials can be used to create organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

While research into this compound for these applications is not widely documented, the broader class of isoindole derivatives has shown potential. nih.gov The performance of these materials in electronic devices is highly dependent on their molecular structure, which influences their charge carrier mobility and energy levels. The ability to modify the N-substituent provides a powerful tool for tuning these properties to optimize device performance. For example, introducing electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels of the molecule, thereby facilitating charge injection and transport in an electronic device. acgpubs.org

Analytical Chemistry Applications

In analytical chemistry, N-substituted isoindole derivatives are utilized for their ability to react with specific analytes to produce a detectable signal, often a fluorescent product. This makes them valuable as labeling agents and chemical sensors.

A classic application of isoindole chemistry in analytical science is the derivatization of primary amines with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. beilstein-journals.org This reaction leads to the formation of a highly fluorescent isoindole derivative, allowing for the sensitive detection and quantification of amino acids, peptides, and proteins. nih.gov While this reaction does not directly involve a pre-formed N-substituted isoindole, it demonstrates the inherent utility of the isoindole core in generating fluorescent signals for analytical purposes. It is plausible that specifically designed N-substituted isoindole derivatives could be developed as selective reagents for the detection of other important analytes. The reaction of an amine with o-diacylbenzene in the presence of a thiol produces an intensely colored pigment, a reaction that is highly sensitive and has been used as a marker for primary amines. beilstein-journals.org

Use as Markers for the Detection of Primary Amines

A prominent application of the N-substituted isoindole framework is in the highly sensitive detection of primary amines. This is famously achieved through a multi-component reaction involving ortho-phthalaldehyde (OPA). In this method, OPA reacts with a primary amine and a thiol, such as 2-mercaptoethanol (B42355), in an alkaline medium to form a 1-alkylthio-2-alkyl-substituted isoindole. thieme-connect.com

The resulting isoindole derivative is intensely fluorescent, allowing for the quantitative analysis of primary amines, including amino acids, at very low concentrations. thieme-connect.com This fluorogenic labeling is a cornerstone technique in analytical biochemistry and is valued for its speed and sensitivity. thieme-connect.comnih.govacs.org The steric bulk of the N-substituent on the isoindole can play a role in the stability of the fluorescent product. thieme-connect.com

| Reactant | Role | Resulting Moiety in Final Product |

|---|---|---|

| ortho-Phthalaldehyde (OPA) | Forms the core isoindole benzene (B151609) ring | Benzene portion of the isoindole |

| Primary Amine (R-NH₂) | Analyte; provides the N-substituent | N-substituent of the 2H-isoindole |

| Thiol (R'-SH) | Reacts to form the fluorescent adduct | 1-thioether substituent |

Development of Specific Chemical Probes

The fluorescent nature of isoindoles formed via the OPA reaction allows for their use as the core of specific chemical probes. By modifying the primary amine or thiol components, researchers can design probes targeted for particular analytical purposes. For instance, this methodology has been adapted to create derivatives of large, complex molecules like glycopeptide antibiotics, effectively turning them into fluorescent probes for biological studies. thieme-connect.com

The principle involves linking a molecule of interest that contains a primary amine group to the fluorescent isoindole core. This strategy enables the tracking and quantification of the target molecule in various systems. The development of such probes relies on the reliable and specific reaction that generates the fluorescent isoindole tag. thieme-connect.com

Role as Synthetic Intermediates for Complex Molecular Architectures

Due to their chemical reactivity, N-substituted isoindoles are valuable synthetic intermediates for building complex molecular structures. researchgate.netresearchgate.net Their fused pyrrole-benzene ring system can act as a reactive diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.gov This reactivity allows for the construction of intricate polycyclic and heterocyclic frameworks.

Key Synthetic Applications:

Diels-Alder Reactions: 2H-isoindoles readily react with dienophiles, such as N-substituted maleimides, to form 7-azabicyclo[2.2.1]heptene adducts. researchgate.net This provides a reliable route to complex bicyclic structures. A notable example is the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which serves as a "cycloaddition delivery reagent" to introduce guanidine (B92328) functionality into target molecules. nih.gov

Synthesis of Polycyclic Aromatic Compounds: N-substituted isoindoles can be derivatized to create higher-order nitrogen-containing polycycles, such as benzo[a]ullazines. researcher.life Various catalytic methods, including those using rhodium and palladium, are employed to synthesize isoindoles that are then converted into more complex arylated products. organic-chemistry.org

Formation of Macrocycles: The isoindole unit is the fundamental building block for phthalocyanines, a major class of synthetic pigments and dyes. wikipedia.orgresearchgate.net These large macrocyclic compounds consist of four isoindole units linked together. Similarly, isoindole derivatives serve as precursors for synthesizing porphyrin-like π-conjugated cyclic compounds. google.com

| Target Molecular Architecture | Key Reaction Type | Significance |

|---|---|---|

| 7-Azabicyclo[2.2.1]heptenes | Diels-Alder Cycloaddition | Access to complex bicyclic nitrogen heterocycles. researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Catalytic Arylation / Annulation | Creation of extended, nitrogen-containing aromatic systems. researcher.life |

| Phthalocyanines and Porphyrins | Tetramerization / Cyclization | Formation of large, π-conjugated macrocycles used as dyes and functional materials. researchgate.netgoogle.com |

| Guanidine-containing Polycycles | Diels-Alder Cycloaddition | Delivery of specific functional groups into complex scaffolds. nih.gov |

Future Research Directions and Emerging Trends in N Substituted Isoindole Chemistry

Development of Novel and Sustainable Synthetic Routes